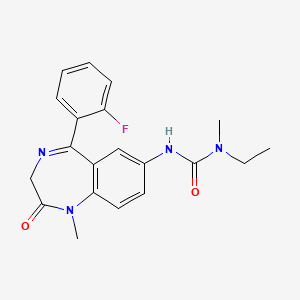
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- is a complex organic compound that belongs to the class of N-substituted ureas. This compound is characterized by the presence of a benzodiazepine ring system, which is known for its pharmacological properties, particularly in the central nervous system. The addition of fluorophenyl and methyl groups further enhances its chemical and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the N-substituted urea .
Industrial Production Methods
In industrial settings, the production of N-substituted ureas often involves the use of phosgene, despite its hazardous nature. Alternative methods, such as the use of potassium isocyanate in water without organic co-solvents, have been developed to provide a more environmentally friendly and scalable approach .
化学反应分析
Types of Reactions
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: Its pharmacological properties make it a valuable compound for studying the central nervous system.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- involves its interaction with specific molecular targets in the central nervous system. It acts by binding to benzodiazepine receptors, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This modulation leads to its sedative, anxiolytic, and muscle relaxant effects .
相似化合物的比较
Similar Compounds
N-ethyl-N-nitrosourea: A highly potent mutagen known for its alkylating properties.
N-methyl-N-nitrosourea: Another mutagen with similar properties but different molecular structure.
N-ethyl-N-methylurea: A simpler compound with fewer pharmacological properties.
Uniqueness
Urea, N-ethyl-N(sup 1)-(5-(2-fluorophenyl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-7-yl)-N-methyl- is unique due to its complex structure, which combines the pharmacological properties of benzodiazepines with the chemical reactivity of N-substituted ureas. This combination makes it a valuable compound for both research and therapeutic applications.
属性
CAS 编号 |
74858-69-8 |
|---|---|
分子式 |
C20H21FN4O2 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
1-ethyl-3-[5-(2-fluorophenyl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-1-methylurea |
InChI |
InChI=1S/C20H21FN4O2/c1-4-24(2)20(27)23-13-9-10-17-15(11-13)19(22-12-18(26)25(17)3)14-7-5-6-8-16(14)21/h5-11H,4,12H2,1-3H3,(H,23,27) |
InChI 键 |
ZTNMKTUKMYJGBM-UHFFFAOYSA-N |
规范 SMILES |
CCN(C)C(=O)NC1=CC2=C(C=C1)N(C(=O)CN=C2C3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)

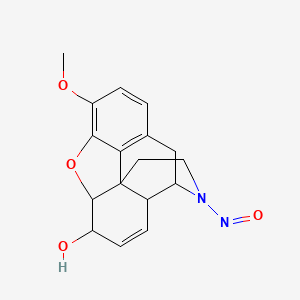


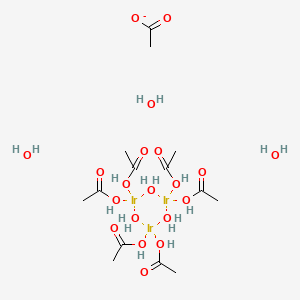
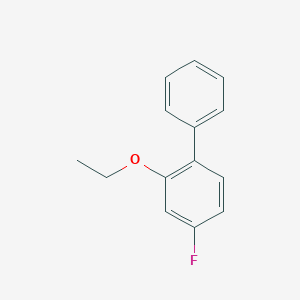

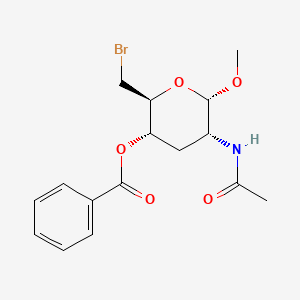
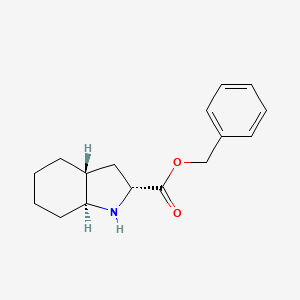
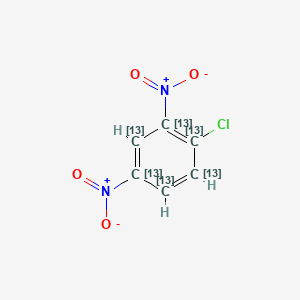
![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)
![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)
